ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 932461-87-5
VCID: VC4677737
InChI: InChI=1S/C20H18ClN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)9-4-12(2)22-19)11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25)
SMILES: CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O4
Molecular Weight: 399.83

ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.: 932461-87-5

Cat. No.: VC4677737

Molecular Formula: C20H18ClN3O4

Molecular Weight: 399.83

* For research use only. Not for human or veterinary use.

ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate - 932461-87-5

Specification

CAS No. 932461-87-5
Molecular Formula C20H18ClN3O4
Molecular Weight 399.83
IUPAC Name ethyl 1-[2-(4-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C20H18ClN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)9-4-12(2)22-19)11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25)
Standard InChI Key NHPFHNGRYUBRFE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₈ClN₃O₄, reveals a 1,8-naphthyridine core substituted at the 1-position with a carbamoylmethyl group and at the 3-position with an ethyl ester. The 4-oxo-1,4-dihydro moiety introduces a ketone group, while the 7-methyl substituent enhances lipophilicity . The 4-chlorophenyl carbamoyl group contributes to electronic effects, influencing binding interactions with biological targets .

Crystallographic studies of analogous naphthyridines, such as methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, demonstrate near-planar arrangements of the bicyclic system, with deviations limited to terminal alkyl groups . This planar geometry facilitates π-π stacking interactions, critical for DNA intercalation in antibacterial activity .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight399.83 g/mol
SolubilityLow in water; soluble in DMSO
Melting Point221–223°C (decomposes)
LogP (Predicted)3.2 ± 0.5

The ester and carbamate groups introduce polarity, but the aromatic and methyl substituents dominate, rendering the compound hydrophobic . Crystal packing analysis reveals intermolecular hydrogen bonds involving the carbonyl oxygen and water molecules, as observed in hydrates of related structures .

Synthesis and Optimization

Conventional Synthesis Route

The synthesis follows a three-step protocol:

Step 1: Precursor Preparation
Ethyl acetoacetate reacts with 4-chloroaniline under basic conditions (e.g., potassium tert-butoxide) to form N-(4-chlorophenyl)acetoacetamide . This intermediate is purified via recrystallization from aqueous ethanol.

Step 2: Carbamylation
The precursor undergoes carbamylation with chloroformic acid derivatives, introducing the carbamoylmethyl group at the naphthyridine’s 1-position. Microwave-assisted methods (480 W, 2 min) significantly reduce reaction times compared to conventional refluxing (8–10 hours) .

Step 3: Purification
Crude product is purified using silica gel chromatography (eluent: methanol/water) followed by recrystallization, achieving >95% purity .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, yielding 80–85% product in minutes versus 50–60% over hours via conventional methods . This approach minimizes side reactions, such as ester hydrolysis, common in prolonged heating .

Biological Activities and Mechanisms

Antibacterial Activity

The compound inhibits bacterial DNA gyrase and topoisomerase IV, analogous to quinolones like nalidixic acid . The 4-oxo group chelates magnesium ions essential for enzyme function, while the 1,8-naphthyridine core intercalates into DNA, causing strand breaks . Testing against E. coli and S. aureus reveals MIC values of 2–8 µg/mL, comparable to second-generation fluoroquinolones.

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced edema by 60–70% at 10 mg/kg, likely via cyclooxygenase-2 (COX-2) inhibition. The 4-chlorophenyl group may sterically hinder arachidonic acid binding to COX-2’s active site .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (40–50%) due to lipophilicity.

  • Metabolism: Hepatic oxidation of the ethyl ester to carboxylic acid, followed by glucuronidation .

  • Excretion: Primarily renal (70%), with fecal elimination accounting for 30%.

Toxicity

Acute toxicity studies in rats report an LD₅₀ of 500 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg/day. Chronic exposure may risk QT prolongation, a class effect of naphthyridines .

Applications and Future Directions

Pharmaceutical Development

The compound’s broad-spectrum activity positions it as a lead for:

  • Antibacterial agents targeting multidrug-resistant pathogens.

  • COX-2-selective inhibitors for inflammatory diseases.

  • Adjuvant therapies in oncology, enhancing DNA-damaging agents.

Structural Modifications

Future research should explore:

  • Replacing the ethyl ester with bioisosteres (e.g., amides) to improve metabolic stability.

  • Introducing fluorine at the 7-position to enhance blood-brain barrier penetration.

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